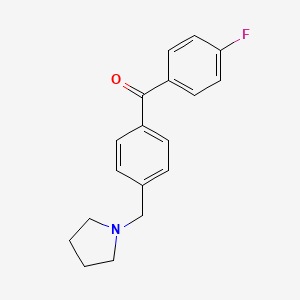

4-Fluoro-4'-pyrrolidinomethyl benzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Fluoro-4'-pyrrolidinomethyl benzophenone (4-FPBP) is an organic compound that has been used in a variety of scientific applications. It is a colorless crystalline solid with a molecular formula of C14H14FNO and a molecular weight of 223.26 g/mol. 4-FPBP is a versatile compound that has been used in a wide range of scientific research applications, including synthetic organic chemistry, drug discovery, and biochemistry.

Applications De Recherche Scientifique

Antiproliferative Activity in Cancer Research

4-Fluoro-4'-pyrrolidinomethyl benzophenone derivatives have shown significant antiproliferative activity in cancer research. A study by Al‐Ghorbani et al. (2016) demonstrated that benzophenones with a fluoro group possess the ability to activate caspase-activated DNase, which is responsible for DNA fragmentation, a key process in apoptosis. This property suggests potential applications in inhibiting tumor growth, specifically in Dalton's lymphoma ascites tumors (Al‐Ghorbani et al., 2016).

Chemical Synthesis and Molecular Interactions

In chemical synthesis, 4-fluoro derivatives play a crucial role. Hoshikawa and Inoue (2013) described the use of benzophenone and its derivatives in the direct substitution of hydrogen in C(sp3)–H bonds, highlighting the utility of these compounds in the construction of biologically active and functional molecules (Hoshikawa & Inoue, 2013).

Agarwal (2012) also explored the synthesis of symmetrical pyridines using 4-fluoro derivatives, emphasizing their role in generating diverse molecular structures with potential biological activities (Agarwal, 2012).

Environmental and Biological Impact

The environmental and biological impact of benzophenone derivatives is also a significant area of research. Yang et al. (2017) investigated the chlorination transformation characteristics of benzophenone-4 in the presence of iodide ions, which is crucial for understanding the environmental fate and toxicity of these compounds (Yang et al., 2017).

Furthermore, studies on polymeric derivatives of benzophenones, such as those by Ghassemi et al. (2004), focus on the development of new materials like sulfonated poly(4'-phenyl-2,5-benzophenone) for applications like proton exchange membranes (Ghassemi et al., 2004).

Propriétés

IUPAC Name |

(4-fluorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO/c19-17-9-7-16(8-10-17)18(21)15-5-3-14(4-6-15)13-20-11-1-2-12-20/h3-10H,1-2,11-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTWABMVCOMCJPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642745 |

Source

|

| Record name | (4-Fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-4'-pyrrolidinomethyl benzophenone | |

CAS RN |

898776-38-0 |

Source

|

| Record name | (4-Fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.